molecular formula C16H18F3N3O B6473278 4,4,4-trifluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide CAS No. 2640958-75-2

4,4,4-trifluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide

Cat. No.: B6473278
CAS No.: 2640958-75-2
M. Wt: 325.33 g/mol
InChI Key: IOTQPMXBEQTPNE-UHFFFAOYSA-N
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Description

The compound “4,4,4-trifluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide” is a complex organic molecule. It contains a trifluoromethyl group, a pyrazole ring, and a phenyl ring, which are common structural motifs in many pharmaceutical and agrochemical compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the trifluoromethyl group and the pyrazole and phenyl rings. Trifluoromethyl groups are known to have unique physicochemical properties due to the presence of fluorine atoms . The pyrazole ring is a heterocyclic aromatic ring, and the phenyl ring is a common structural unit in organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Trifluoromethyl groups, for example, are known to undergo various types of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could influence the compound’s polarity, boiling point, and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many trifluoromethyl-containing compounds are used in the pharmaceutical industry, where their mechanism of action often involves interacting with biological targets .

Future Directions

The future directions for research on this compound could involve further exploration of its potential uses in various industries, such as the pharmaceutical or agrochemical industries .

Properties

IUPAC Name

4,4,4-trifluoro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c1-22-14(8-11-21-22)13-4-2-12(3-5-13)7-10-20-15(23)6-9-16(17,18)19/h2-5,8,11H,6-7,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTQPMXBEQTPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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